N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, an oxazolo[5,4-b]pyridine ring, and a carboxamide group. The presence of these rings and functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyridines, which undergo cyclization and functional group transformations to form the desired compound. Common reaction conditions include the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its heterocyclic structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of a cyclopenta[b]thiophene ring and an oxazolo[5,4-b]pyridine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H16N4O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H16N4O2S2/c26-13-17-15-8-4-9-19(15)33-25(17)28-23(30)16-12-18(20-10-5-11-32-20)27-24-21(16)22(29-31-24)14-6-2-1-3-7-14/h1-3,5-7,10-12H,4,8-9H2,(H,28,30) |
InChI Key |
GQMPWATWISUSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6 |
Origin of Product |
United States |
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